molecular formula C13H21ClN4O2 B5119955 N'-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride

N'-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride

Cat. No.: B5119955
M. Wt: 300.78 g/mol
InChI Key: BHWVRRNHIZFSFI-UHFFFAOYSA-N
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Description

N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride is a complex organic compound that features a piperidine ring, a nitro group, and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

    Addition: The ethane-1,2-diamine moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Reduction of Nitro Group: Produces an amine derivative.

    Substitution on Piperidine Ring: Yields various substituted piperidine derivatives.

Scientific Research Applications

N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its potential biological activity.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride is unique due to its combination of a nitro group, piperidine ring, and ethane-1,2-diamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N'-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2.ClH/c14-6-7-15-11-4-5-12(17(18)19)13(10-11)16-8-2-1-3-9-16;/h4-5,10,15H,1-3,6-9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWVRRNHIZFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)NCCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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